molecular formula C7H10BrClN2 B12275381 1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride

1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride

Cat. No.: B12275381
M. Wt: 237.52 g/mol
InChI Key: PHKIMBPFWPQAKE-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C7H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the reaction of 4-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include pyridine oxides.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • ®-1-(3-Bromopyridin-2-yl)ethanamine;hydrochloride
  • (S)-1-(6-Bromopyridin-2-yl)ethanamine;hydrochloride
  • 1-(2-Bromopyridin-4-yl)ethanamine;hydrochloride

Comparison: 1-(4-Bromopyridin-2-yl)ethanamine;hydrochloride is unique due to its specific bromination position on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H10BrClN2

Molecular Weight

237.52 g/mol

IUPAC Name

1-(4-bromopyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9BrN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H

InChI Key

PHKIMBPFWPQAKE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)Br)N.Cl

Origin of Product

United States

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